

A Technical Guide to Commercial Tulathromycin A-d7 for Researchers

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Compound of Interest

Compound Name: Tulathromycin A-d7

Cat. No.: B15582999

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available **Tulathromycin A-d7**, a deuterated analog of the macrolide antibiotic Tulathromycin A. This guide is intended to assist researchers in sourcing and utilizing this compound for experimental purposes, particularly in pharmacokinetic and bioanalytical studies.

Introduction to Tulathromycin A-d7

Tulathromycin A is a semi-synthetic macrolide antibiotic used in veterinary medicine to treat respiratory diseases in cattle and swine.[1][2] Its deuterated analog, **Tulathromycin A-d7**, serves as an invaluable tool in research and development, primarily as an internal standard for quantitative analysis by mass spectrometry.[3][4][5] The inclusion of deuterium atoms results in a higher mass-to-charge ratio, allowing for clear differentiation from the non-labeled analyte while maintaining nearly identical chemical and physical properties.[3]

Commercial Suppliers and Product Specifications

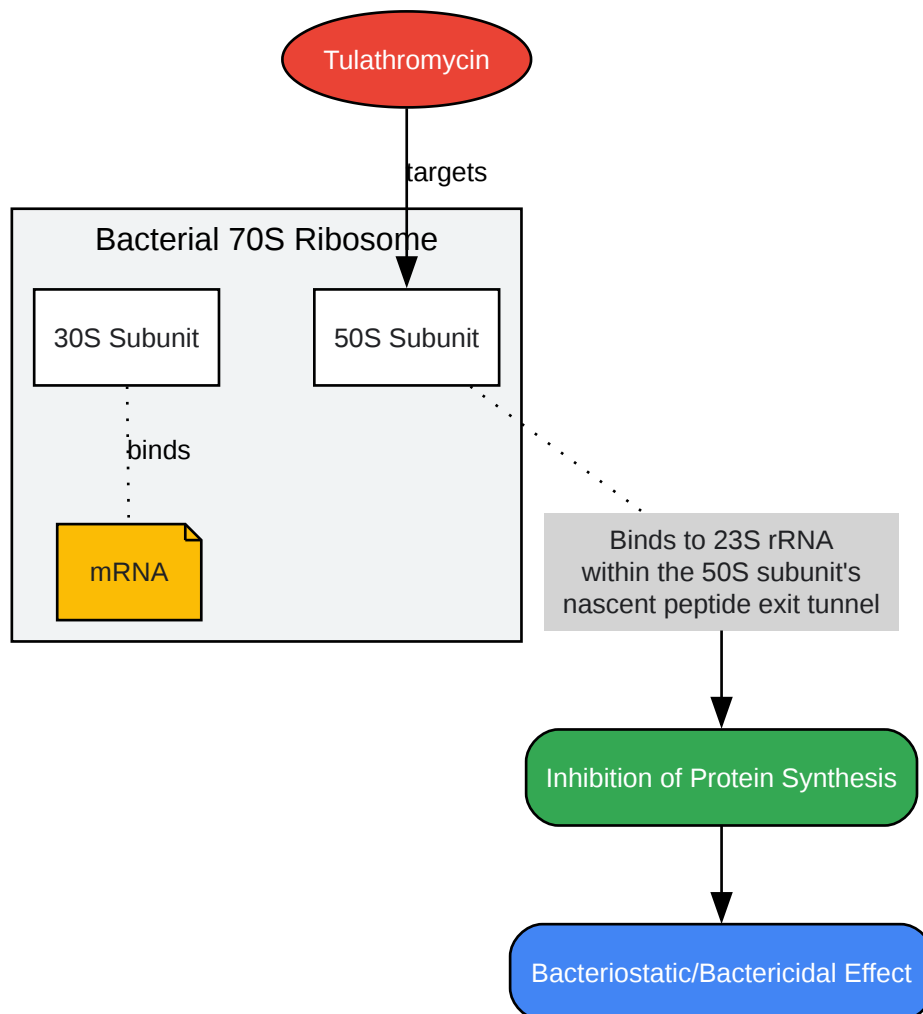
Several commercial suppliers offer **Tulathromycin A-d7** for research purposes. The following table summarizes the available quantitative data for this product from various vendors. Please note that specific purity and isotopic enrichment values are often lot-dependent and are typically detailed on the Certificate of Analysis provided upon purchase.

Supplier	Product Code	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Available Sizes	Stated Purity
LGC Standards	TRC-T897152	2734920-62-6	C ₄₁ H ₇₂ D ₇ N ₃ O ₁₂	813.12	1 mg, 5 mg, 10 mg	>95% (HPLC)[6][7]
Toronto Research Chemicals (TRC)	TRC-T897152-10MG	2734920-62-6	C ₄₁ H ₇₂ D ₇ N ₃ O ₁₂	813.12	5 mg, 10 mg[8][9]	Not specified
MedChem Express (MCE)	HY-15662S	2734920-62-6	C ₄₁ H ₇₂ D ₇ N ₃ O ₁₂	813.12	Inquire for details	Not specified[10]
Fisher Scientific (distributor for TRC)	30452160	2734920-62-6	Not specified	Not specified	10 mg[8]	Not specified
Novachem (distributor for TRC)	TRC-T897152-10MG	2734920-62-6	C ₄₁ H ₇₂ D ₇ N ₃ O ₁₂	Not specified	10 mg[11]	Not specified
Cayman Chemical	Not Available	Not Available	Not Available	Not Available	Not Available	Not specified

Mechanism of Action of Tulathromycin

The primary antibacterial mechanism of Tulathromycin involves the inhibition of protein synthesis in susceptible bacteria.[12][13] It achieves this by binding to the 50S ribosomal subunit, which is a component of the 70S bacterial ribosome.[2][12] This binding occurs within the nascent peptide exit tunnel, sterically hindering the progression of the growing polypeptide chain.[12] This obstruction leads to the premature dissociation of the peptidyl-tRNA from the ribosome, ultimately halting protein elongation and inhibiting bacterial growth.[12]

Mechanism of Action of Tulathromycin on the Bacterial Ribosome



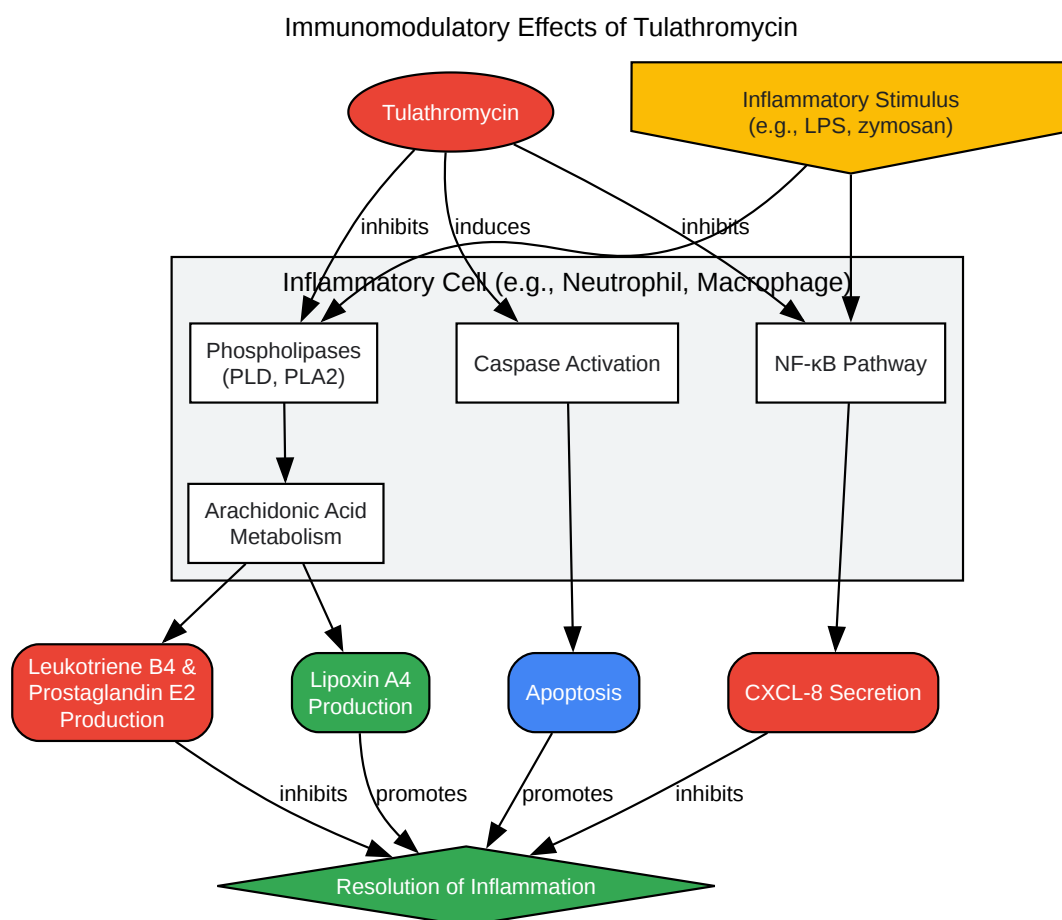
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Mechanism of Tulathromycin's antibacterial action.

Immunomodulatory and Anti-Inflammatory Signaling Pathways

Beyond its direct antimicrobial activity, Tulathromycin exhibits significant immunomodulatory and anti-inflammatory effects.[14][15][16] These properties contribute to its clinical efficacy in treating inflammatory respiratory diseases. The known pathways include:

- **Inhibition of Pro-inflammatory Mediators:** Tulathromycin has been shown to reduce the production of the potent neutrophil chemoattractant leukotriene B4 (LTB4) and the inflammatory mediator prostaglandin E2 (PGE2).[14]
- **Promotion of Pro-resolving Mediators:** The antibiotic promotes the secretion of lipoxin A4 (LXA4), a lipid mediator that plays a crucial role in the resolution of inflammation.[14]
- **Induction of Apoptosis:** Tulathromycin induces apoptosis (programmed cell death) in inflammatory cells such as neutrophils.[17] This facilitates their clearance by macrophages (efferocytosis), a key step in resolving inflammation.
- **Inhibition of Chemokine Secretion:** It can inhibit the secretion of the pro-inflammatory chemokine CXCL-8 (interleukin-8) in macrophages.[17][18]



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Tulathromycin's influence on inflammatory signaling pathways.

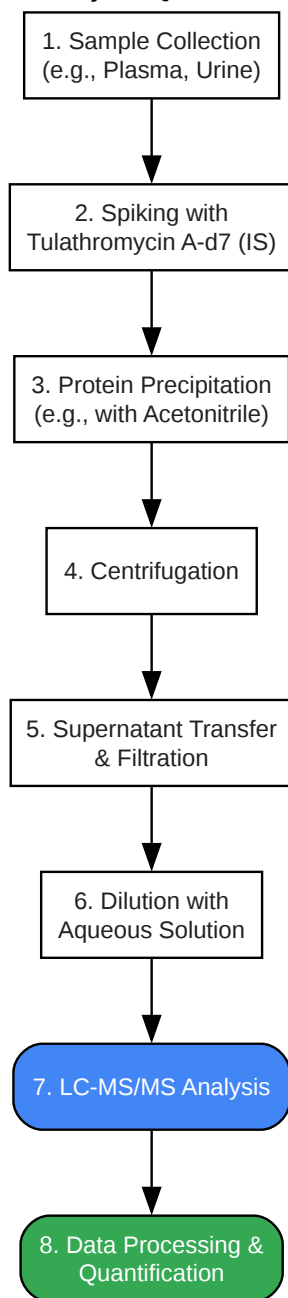
Experimental Protocols: Use of Tulathromycin A-d7 as an Internal Standard in LC-MS/MS

Tulathromycin A-d7 is ideally suited as an internal standard for the quantification of Tulathromycin A in biological matrices such as plasma, urine, and seminal plasma using Liquid

Chromatography with tandem Mass Spectrometry (LC-MS/MS).^{[5][19]} A typical experimental workflow and protocol are outlined below.

Experimental Workflow

LC-MS/MS Workflow for Tulathromycin Quantification using Tulathromycin A-d7



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A typical workflow for sample preparation and analysis.

Detailed Methodology

The following is a representative protocol based on published methods.[\[5\]](#) Researchers should validate the method for their specific application and matrix.

1. Reagents and Materials

- Tulathromycin A reference standard
- **Tulathromycin A-d7** (Internal Standard)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., plasma, urine)
- Microcentrifuge tubes
- Syringe filters (0.22 µm)
- LC vials

2. Sample Preparation

- Pipette 200 µL of the biological sample into a microcentrifuge tube.[\[5\]](#)
- Add 20 µL of a 1 µg/mL solution of **Tulathromycin A-d7** in acetonitrile (as the internal standard).[\[5\]](#)
- Add 180 µL of acetonitrile to precipitate proteins.[\[5\]](#)
- Vortex the mixture for 30 seconds.[\[5\]](#)
- Centrifuge at 21,000 x g for 10 minutes at 4°C.[\[5\]](#)
- Filter the supernatant through a 0.22 µm nylon syringe filter.[\[5\]](#)

- Dilute 100 μ L of the filtered supernatant with 100 μ L of 0.1% formic acid in water in an LC vial.[5]

3. Liquid Chromatography (LC) Conditions

- Column: BEH C18 (50 x 2.1 mm, 1.7 μ m) or equivalent[5]
- Mobile Phase A: 0.1% formic acid in water[4]
- Mobile Phase B: Acetonitrile[4]
- Flow Rate: 0.3 mL/min[4]
- Column Temperature: 40°C[5]
- Injection Volume: 10 μ L[5]
- Gradient: A linear gradient appropriate for the separation of Tulathromycin from matrix components.

4. Mass Spectrometry (MS/MS) Conditions

- Ionization Mode: Electrospray Ionization, Positive (ESI+)[3]
- MS/MS Mode: Multiple Reaction Monitoring (MRM)[3]
- Monitored Transitions:
 - Tulathromycin A (quantification): m/z 403.7 > 576.9[5]
 - Tulathromycin A (confirmation): m/z 403.7 > 229.9[5]
 - **Tulathromycin A-d7** (Internal Standard): m/z 407.3 > 236.9[5]

Conclusion

Tulathromycin A-d7 is a critical reagent for the accurate quantification of Tulathromycin A in biological samples. Its commercial availability from several reputable suppliers facilitates its use in research and drug development. The well-established LC-MS/MS protocols, combined with a

deeper understanding of Tulathromycin's antibacterial and immunomodulatory mechanisms, provide a solid foundation for researchers investigating this important veterinary antibiotic.

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